molecular formula C11H16N2O2 B1492197 Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate CAS No. 2098007-56-6

Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate

Cat. No.: B1492197
CAS No.: 2098007-56-6
M. Wt: 208.26 g/mol
InChI Key: STAAJLDOORISPK-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-6-(propan-2-yl)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with collagen prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This interaction inhibits the enzyme’s activity, leading to a reduction in collagen production

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the production of hydroxyproline, a major component of collagen, in HSC-T6 cells This inhibition can lead to changes in cellular structure and function, particularly in tissues where collagen is a critical component

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active site of collagen prolyl-4-hydroxylase, inhibiting its activity and thus reducing collagen synthesis This binding interaction is crucial for the compound’s inhibitory effect

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that the compound can have sustained inhibitory effects on collagen synthesis, but the duration and extent of these effects vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit collagen synthesis without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect on collagen synthesis.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that regulate collagen synthesis and degradation. The compound’s inhibitory effect on collagen prolyl-4-hydroxylase disrupts the normal metabolic flux of collagen production This disruption can lead to changes in metabolite levels and overall metabolic balance within the cell

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with collagen prolyl-4-hydroxylase suggests that it may localize to the endoplasmic reticulum, where collagen synthesis occurs. Understanding the subcellular localization of this compound is essential for comprehending its full range of biological effects.

Properties

IUPAC Name

ethyl 2-methyl-6-propan-2-ylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-5-15-11(14)10-6-9(7(2)3)12-8(4)13-10/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAJLDOORISPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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